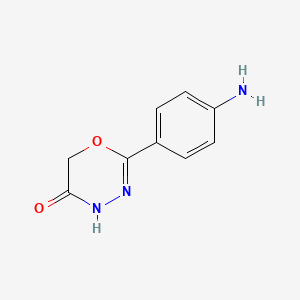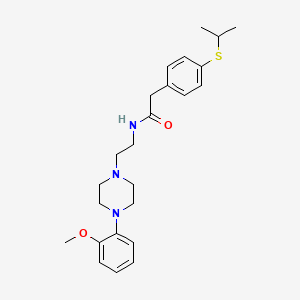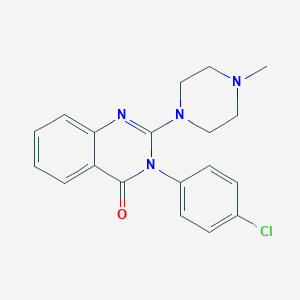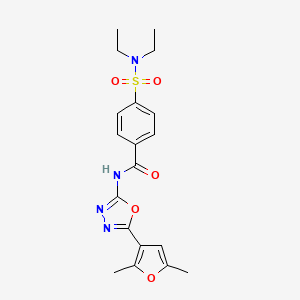
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one
Overview
Description
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, and it has been extensively studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 by 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one results in the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and improve mood in animal models of bipolar disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is its specificity for GSK-3. This compound has been shown to selectively inhibit GSK-3, without affecting other kinases. This specificity makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one. One direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for this compound may overcome its poor solubility and improve its in vivo efficacy.
Scientific Research Applications
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been extensively studied for its potential therapeutic properties. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
properties
IUPAC Name |
2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMALYPRWHMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)
![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)



![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)
![Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382673.png)
